molecular formula C17H35ClO2Si B14249883 2-[(Trimethylsilyl)oxy]tetradecanoyl chloride CAS No. 188868-41-9

2-[(Trimethylsilyl)oxy]tetradecanoyl chloride

Cat. No.: B14249883
CAS No.: 188868-41-9
M. Wt: 335.0 g/mol
InChI Key: RPIACJHSUNKXFE-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)oxy]tetradecanoyl chloride is a chemical compound with the molecular formula C17H35ClO2Si. It is a derivative of tetradecanoyl chloride, where a trimethylsilyl group is attached to the oxygen atom. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylsilyl)oxy]tetradecanoyl chloride typically involves the reaction of tetradecanoyl chloride with trimethylsilyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Tetradecanoyl chloride+Trimethylsilyl alcohol2-[(Trimethylsilyl)oxy]tetradecanoyl chloride+Hydrogen chloride\text{Tetradecanoyl chloride} + \text{Trimethylsilyl alcohol} \rightarrow \text{this compound} + \text{Hydrogen chloride} Tetradecanoyl chloride+Trimethylsilyl alcohol→2-[(Trimethylsilyl)oxy]tetradecanoyl chloride+Hydrogen chloride

The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)oxy]tetradecanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Trimethylsilyl)oxy]tetradecanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of drug delivery systems and prodrugs.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)oxy]tetradecanoyl chloride involves the reactivity of the acyl chloride group. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal the reactive hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

    Tetradecanoyl chloride: Lacks the trimethylsilyl group and is more reactive towards nucleophiles.

    2-[(Trimethylsilyl)oxy]acetyl chloride: A shorter-chain analog with similar reactivity.

    2-[(Trimethylsilyl)oxy]hexadecanoyl chloride: A longer-chain analog with similar properties.

Uniqueness

2-[(Trimethylsilyl)oxy]tetradecanoyl chloride is unique due to the presence of the trimethylsilyl group, which provides steric protection and can be selectively removed. This feature allows for controlled reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

188868-41-9

Molecular Formula

C17H35ClO2Si

Molecular Weight

335.0 g/mol

IUPAC Name

2-trimethylsilyloxytetradecanoyl chloride

InChI

InChI=1S/C17H35ClO2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(18)19)20-21(2,3)4/h16H,5-15H2,1-4H3

InChI Key

RPIACJHSUNKXFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)Cl)O[Si](C)(C)C

Origin of Product

United States

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